molecular formula C11H17BrClN B13469385 2-bromo-5-tert-butyl-N-methylaniline hydrochloride

2-bromo-5-tert-butyl-N-methylaniline hydrochloride

Cat. No.: B13469385
M. Wt: 278.61 g/mol
InChI Key: JXANUTLPPARVMJ-UHFFFAOYSA-N
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Description

2-Bromo-5-tert-butyl-N-methylaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methylated aniline moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-tert-butyl-N-methylaniline hydrochloride typically involves the bromination of 5-tert-butyl-N-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-5-tert-butyl-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-tert-butyl-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    2-Bromo-5-tert-butylaniline: Lacks the N-methyl group, which can affect its reactivity and applications.

    5-tert-Butyl-N-methylaniline:

    2-Bromo-N-methylaniline: Lacks the tert-butyl group, which can impact its steric properties and reactivity.

Uniqueness: 2-Bromo-5-tert-butyl-N-methylaniline hydrochloride is unique due to the combination of the bromine atom, tert-butyl group, and N-methyl group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C11H17BrClN

Molecular Weight

278.61 g/mol

IUPAC Name

2-bromo-5-tert-butyl-N-methylaniline;hydrochloride

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,3)8-5-6-9(12)10(7-8)13-4;/h5-7,13H,1-4H3;1H

InChI Key

JXANUTLPPARVMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)NC.Cl

Origin of Product

United States

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